molecular formula C19H22N6OS B2608974 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034406-59-0

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2608974
CAS No.: 2034406-59-0
M. Wt: 382.49
InChI Key: SMMDRLWJDMXTAN-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a benzo[b]thiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzo[b]thiophene core, followed by the introduction of the triazine ring and the carboxamide group. Key steps may include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the triazine ring: This step often involves nucleophilic substitution reactions using triazine precursors.

    Attachment of the carboxamide group: This can be done through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, benzo[b]thiophene derivatives, and carboxamides. Examples include:

    Triazine derivatives: Compounds like melamine or cyanuric acid.

    Benzo[b]thiophene derivatives: Compounds such as benzo[b]thiophene-2-carboxylic acid.

    Carboxamides: Compounds like acetamide or benzamide.

Uniqueness

What sets N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure

The compound can be described by its structural components:

  • Triazine Core : The presence of a triazine ring contributes to its biological activity.
  • Benzo[b]thiophene Moiety : This heterocyclic structure is known for various pharmacological effects.
  • Dimethylamino and Pyrrolidine Substituents : These functional groups are often associated with enhanced biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1A54921.2
2HeLa36.2
3MCF729.7

In a study assessing the viability of A549 lung cancer cells, the compound reduced cell viability significantly compared to untreated controls, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar benzo[b]thiophene derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa64

These findings suggest that the compound may be effective against certain resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, compounds with similar structures have been reported to possess anti-inflammatory and analgesic activities. For example:

  • Anti-inflammatory Activity : Certain derivatives have shown promising results in reducing inflammation in preclinical models.
  • Analgesic Activity : Some studies indicate that these compounds can modulate pain pathways effectively.

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 cells, researchers treated cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant reductions observed at concentrations above 10 µM. The study concluded that the compound warrants further investigation as a potential chemotherapeutic agent.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted against common pathogens such as S. aureus and E. coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial activity. Further studies are needed to explore the mechanism of action and resistance profiles.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-24(2)18-21-16(22-19(23-18)25-9-5-6-10-25)12-20-17(26)15-11-13-7-3-4-8-14(13)27-15/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMDRLWJDMXTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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